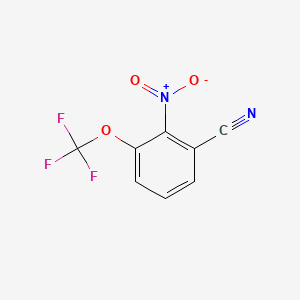

2-Nitro-3-(trifluoromethoxy)benzonitrile

Description

Properties

Molecular Formula |

C8H3F3N2O3 |

|---|---|

Molecular Weight |

232.12 g/mol |

IUPAC Name |

2-nitro-3-(trifluoromethoxy)benzonitrile |

InChI |

InChI=1S/C8H3F3N2O3/c9-8(10,11)16-6-3-1-2-5(4-12)7(6)13(14)15/h1-3H |

InChI Key |

HYUFWIVVJVVWHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Overview

Two main synthetic approaches dominate the preparation of nitro-substituted trifluoromethyl or trifluoromethoxy benzonitriles:

- 2.1 Nucleophilic Aromatic Substitution (SNAr) of Halogenated Precursors with Cyanide Sources

- 2.2 Oxime Formation and Subsequent Dehydration to Nitrile

Both methods have been adapted and optimized for related compounds and can be extrapolated for 2-nitro-3-(trifluoromethoxy)benzonitrile.

Detailed Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Method

This method involves displacement of a halogen (chlorine or bromine) on a nitro-substituted trifluoromethoxybenzene by a cyanide ion under catalytic conditions.

Reaction Scheme

- Starting material: 3-nitro-4-chlorobenzotrifluoride or analogous halogenated trifluoromethoxybenzene.

- Cyanide source: Sodium cyanide, potassium cyanide, or cuprous cyanide.

- Catalyst: Copper salts (e.g., cuprous bromide) often combined with ionic liquids or nitrogen bases.

- Solvent: Polar aprotic solvents such as N-methyl-2-pyrrolidone.

- Conditions: Elevated temperature (185–195 °C), nitrogen atmosphere.

Representative Example

| Parameter | Value |

|---|---|

| Halogenated substrate | 3-nitro-4-chlorobenzotrifluoride (258 g, 1 mol) |

| Cyanide source | Sodium cyanide (53.9 g, 1.1 mol) |

| Catalyst | Cuprous bromide (143 g, 1 mol), 1-butyl-3-methylimidazolium bromide (2.2 g, 0.01 mol) |

| Solvent | N-methyl-2-pyrrolidone (99 g, 1 mol) |

| Temperature | 185–192 °C |

| Time | 5–9 hours |

| Conversion | 96.46% (GC analysis) |

| Selectivity | 95.14% (GC analysis) |

| Purity | >99% (after rectification) |

This method yields high conversion and selectivity but requires high temperature and specialized catalysts. The use of ionic liquids enhances catalyst efficiency and reaction rate. The method is scalable and industrially relevant.

Oxime Formation Followed by Dehydration

This two-step method first converts a nitro-substituted trifluoromethoxybenzaldehyde to its oxime, which is then dehydrated to the nitrile.

Step 1: Oxime Formation

- Reactants: 2-nitro-4-trifluoromethylbenzaldehyde (analogous to trifluoromethoxy derivative), hydroxylamine hydrochloride, inorganic base.

- Solvent: Water.

- Conditions: 0–20 °C.

- Molar ratios: Hydroxylamine hydrochloride to aldehyde 1:1; base to aldehyde 2:1.

- Base options: Sodium hydroxide, potassium hydroxide, calcium hydroxide, barium hydroxide.

- Post-reaction: Adjust pH to 6–8 with acid (sulfuric or hydrochloric acid), extract, concentrate, and dry.

Step 2: Dehydration to Nitrile

- Reactants: Oxime dissolved in acetonitrile, acetic anhydride, nickel composite catalyst.

- Catalyst: Nickel acetate compounded with Raney nickel (weight ratio 0.5–2:1, preferably 1:1).

- Conditions: Heat at 70–120 °C (preferably 80–90 °C) under reflux for ~2 hours.

- Catalyst loading: 0.02–0.5 weight ratio to oxime (preferably 0.2:1).

- Post-reaction: Filter catalyst, concentrate filtrate to isolate nitrile.

Reaction Parameters Summary

| Parameter | Step 1 (Oxime Formation) | Step 2 (Dehydration) |

|---|---|---|

| Starting material | 2-nitro-4-trifluoromethylbenzaldehyde | 2-nitro-4-trifluoromethylbenzaldehyde oxime |

| Solvent | Water (weight ratio 3:1 to aldehyde) | Acetonitrile (weight ratio 3:1 to oxime) |

| Temperature | 0–20 °C | 80–90 °C (reflux) |

| Reaction time | Not specified (typically hours) | ~2 hours |

| Base | Sodium hydroxide (2:1 molar to aldehyde) | N/A |

| Catalyst | N/A | Nickel acetate + Raney nickel (1:1) |

| Acetic anhydride ratio | N/A | 1:1 (weight to oxime) |

| pH adjustment | Acid to pH 6–8 | N/A |

| Yield and selectivity | High (not quantified) | High (not quantified) |

This method offers mild reaction conditions, high selectivity, and cost-effective catalysts. It avoids highly toxic cyanide salts in the dehydration step and is suitable for industrial scale-up.

Comparative Analysis of Preparation Methods

| Aspect | Nucleophilic Aromatic Substitution (SNAr) | Oxime Formation and Dehydration |

|---|---|---|

| Starting materials | Halogenated nitro-trifluoromethoxybenzene | Nitro-trifluoromethoxybenzaldehyde |

| Cyanide source | Sodium or potassium cyanide, cuprous cyanide | Hydroxylamine hydrochloride (for oxime) |

| Catalyst | Copper salts, ionic liquids | Nickel acetate + Raney nickel |

| Reaction conditions | High temperature (185–195 °C) | Mild temperature (0–20 °C for oxime; 80–90 °C for dehydration) |

| Toxicity concerns | Use of toxic cyanide salts | Less toxic intermediates |

| Selectivity and yield | High (conversion >95%, selectivity ~95%) | High (exact values not specified) |

| Industrial applicability | Established, but requires careful handling | Promising, cost-effective, scalable |

| Purification | Rectification after reaction | Extraction and filtration steps |

Research Findings and Notes

- The SNAr method requires elevated temperatures and specialized catalysts but achieves excellent conversion and purity.

- The oxime dehydration method benefits from milder conditions and cheaper catalysts, with nickel-based catalysts providing high activity and selectivity.

- The choice of base and solvent in oxime formation significantly affects yield and purity; sodium hydroxide and water are preferred.

- Catalyst recovery and recycling are feasible in the dehydration step, improving process economics.

- Although direct literature on 2-nitro-3-(trifluoromethoxy)benzonitrile is sparse, analogous trifluoromethyl derivatives provide a reliable synthetic blueprint.

- The trifluoromethoxy substituent may require adjustments in reaction conditions due to its strong electron-withdrawing and steric effects compared to trifluoromethyl.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the -OCF3 group.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 2-Amino-3-(trifluoromethoxy)benzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-Nitro-3-(trifluoromethoxy)benzoic acid.

Scientific Research Applications

2-Nitro-3-(trifluoromethoxy)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-3-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-nitro-3-(trifluoromethoxy)benzonitrile, we analyze structurally related benzonitrile derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Analysis

Substituent Effects on Reactivity Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups in 2-nitro-3-(trifluoromethoxy)benzonitrile synergistically deactivate the benzene ring, directing electrophilic substitution to specific positions. In contrast, 3-(trifluoromethoxy)benzonitrile (lacking nitro) exhibits reduced electrophilicity, making it less reactive toward nitration or sulfonation . Comparison with Trifluoromethyl (-CF₃): Trifluoromethoxy (-OCF₃) has greater steric bulk and slightly weaker electron-withdrawing capacity compared to -CF₃. For example, 4-nitro-2-(trifluoromethyl)benzonitrile may exhibit higher thermal stability due to the -CF₃ group’s stronger inductive effect .

Synthetic Utility

- Photocatalysis: 4-(Trifluoromethoxy)benzonitrile undergoes single-electron reduction to release fluorophosgene, a reactive intermediate. The nitro group in 2-nitro-3-(trifluoromethoxy)benzonitrile could similarly participate in redox-driven fragmentation but may require tailored conditions due to its dual EWGs.

- Pharmaceutical Intermediates: The nitro group in the target compound is reducible to an amine (-NH₂), a critical step in synthesizing bioactive molecules. This contrasts with 3-(trifluoromethoxy)benzonitrile , which requires additional functionalization for amine introduction .

Physical Properties Solubility and Polarity: The nitrile group enhances polarity, but the trifluoromethoxy group’s hydrophobicity may reduce aqueous solubility compared to non-fluorinated analogs.

Safety and Stability Nitro Group Hazards: Compounds with nitro groups (e.g., the target compound and 4-nitro-2-(trifluoromethyl)benzonitrile ) may pose explosion risks under high heat or shock, unlike non-nitro analogs like 3-(trifluoromethoxy)benzonitrile .

Research Findings and Data

Table 2: Inferred Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-nitro-3-(trifluoromethoxy)benzonitrile with high regioselectivity?

- Methodology :

- Start with benzonitrile derivatives and employ sequential nitration and trifluoromethoxylation. For example, nitration at the 2-position followed by trifluoromethoxy substitution at the 3-position can be achieved using trifluoromethylating agents (e.g., trifluoromethyl hypofluorite) under basic conditions .

- Monitor regioselectivity via NMR, as demonstrated in analogous syntheses where ortho:meta:para isomer ratios were quantified (e.g., 2.5:1.9:1.0 for a related compound) .

- Optimize yields (typically 54–61% in similar systems) by adjusting solvent polarity (e.g., CDCl/CHCN mixtures) and reaction time .

Q. How can the molecular structure and surface interactions of 2-nitro-3-(trifluoromethoxy)benzonitrile be characterized?

- Methodology :

- Use spectroscopic techniques: NMR to confirm trifluoromethoxy group placement ( to ppm in analogous compounds) , and IR spectroscopy to identify nitrile stretching frequencies (~2230 cm).

- Perform adsorption studies on metal surfaces (e.g., Ag, Au) to analyze surface orientation and binding modes via X-ray photoelectron spectroscopy (XPS) or scanning tunneling microscopy (STM), as done for benzonitrile derivatives .

- Computational modeling (DFT) can predict molecular orientation at liquid interfaces and solvation free energy .

Advanced Research Questions

Q. What computational approaches predict the reactivity and stability of 2-nitro-3-(trifluoromethoxy)benzonitrile in different solvents?

- Methodology :

- Apply density functional theory (DFT) with B3LYP/6-31G(d) basis sets to simulate reaction pathways and transition states, as demonstrated in Diels-Alder reactions of nitro-substituted benzonitriles .

- Calculate solvation free energy using continuum solvation models (e.g., COSMO-RS) to assess solvent effects on stability and reactivity .

- Compare experimental NMR chemical shifts with theoretical predictions to validate computational models .

Q. How can contradictions in reaction mechanisms under photochemical vs. thermal conditions be resolved?

- Methodology :

- For photochemical pathways (e.g., visible-light-mediated reactions), use transient absorption spectroscopy to detect short-lived intermediates like charge-transfer complexes or radicals, as shown in fluorophosgene generation from trifluoromethoxybenzonitrile derivatives .

- Contrast with thermal mechanisms by analyzing activation energies via Arrhenius plots and kinetic isotope effects.

- Resolve regioselectivity discrepancies (e.g., meta vs. para substitution) using Hammett plots to correlate electronic effects of nitro and trifluoromethoxy groups .

Q. What strategies address conflicting data on biological activity of 2-nitro-3-(trifluoromethoxy)benzonitrile derivatives?

- Methodology :

- Conduct comparative structure-activity relationship (SAR) studies with analogs (e.g., 2-fluoro-5-(trifluoromethoxy)benzonitrile) to isolate the nitro group’s role in biological interactions .

- Use molecular docking to predict binding affinities with target enzymes or receptors, leveraging crystallographic data from PubChem or DSSTox .

- Validate antimicrobial or anticancer activity via in vitro assays (e.g., MIC testing) under standardized OECD guidelines to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.